molecular formula C21H23N5O2S B15118162 4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile

4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile

Cat. No.: B15118162
M. Wt: 409.5 g/mol
InChI Key: ZZQGTARVROBDMJ-UHFFFAOYSA-N
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Description

4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile is a complex organic compound with a unique structure that combines multiple ring systems

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

4-[[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile

InChI

InChI=1S/C21H23N5O2S/c1-14-23-20-4-2-3-19(20)21(24-14)25-10-16-12-26(13-17(16)11-25)29(27,28)18-7-5-15(9-22)6-8-18/h5-8,16-17H,2-4,10-13H2,1H3

InChI Key

ZZQGTARVROBDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=C(C=C5)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile involves multiple steps, starting from readily available starting materials

    Formation of Cyclopenta[d]pyrimidine Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Construction of Octahydropyrrolo[3,4-c]pyrrole System: This can be achieved through a series of condensation and cyclization reactions.

    Introduction of Sulfonyl and Benzonitrile Groups: These functional groups are introduced through sulfonylation and nitrile formation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile is unique due to its combination of multiple ring systems and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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